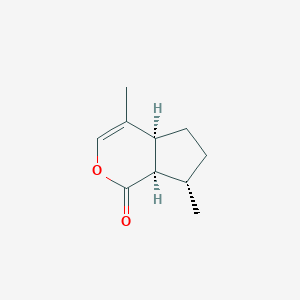

Nepetalactone cis-trans-form

概要

説明

Nepetalactone is a volatile iridoid monoterpenoid found in several species of the Nepeta genus, commonly known as catnip or catmint. The compound is famous for its ability to attract cats and repel insects. Nepetalactone exists in multiple stereoisomeric forms, with the cis-trans-form being one of the most studied due to its significant biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Nepetalactone can be synthesized through various methods, including biocatalytic routes and chemical synthesis. One common synthetic route involves the hydrolysis of geranyl pyrophosphate to geraniol, followed by oxidation to 8-oxogeranial. The key step is the reductive cyclization of 8-oxogeranial to nepetalactol, which is then oxidized to nepetalactone .

Industrial Production Methods: Industrial production of nepetalactone often employs microbial factories, such as yeast cell factories, to produce the compound. These methods utilize engineered enzymes to achieve high yields of the desired stereoisomer .

化学反応の分析

Types of Reactions: Nepetalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form nepetalic acid or reduced to nepetalactol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Nepetalic acid

Reduction: Nepetalactol

Substitution: Halogenated nepetalactone derivatives

科学的研究の応用

Agricultural Applications

Pest Repellent Properties

Nepetalactone is known for its effectiveness as a natural insect repellent. Research indicates that it can deter certain pests, such as mosquitoes and cockroaches. A study demonstrated that formulations containing nepetalactone significantly reduced mosquito landing rates compared to control groups, suggesting its potential as a natural alternative to synthetic insecticides .

Biopesticide Development

The compound's ability to disrupt the behavior of pests has led to its exploration as a biopesticide. In field trials, nepetalactone-based products showed promise in controlling aphid populations on crops like lettuce and cabbage. The efficacy of these formulations was attributed to nepetalactone’s ability to interfere with the olfactory receptors of insects, leading to reduced feeding and reproduction rates .

Pharmacological Applications

Behavioral Effects on Cats

Nepetalactone is famously known for its psychoactive effects on domestic cats. When exposed to the compound, many cats exhibit behaviors such as rolling, rubbing, and increased playfulness. This phenomenon is attributed to the activation of specific olfactory receptors that trigger a euphoric response . Understanding these effects has implications for animal behavior studies and veterinary practices.

Potential Therapeutic Uses

Recent studies have explored nepetalactone's potential therapeutic effects beyond its impact on felines. Preliminary research suggests that it may possess anti-inflammatory and analgesic properties. In animal models, nepetalactone demonstrated a reduction in pain responses comparable to traditional analgesics, indicating its potential for development into a natural pain relief agent .

Biochemical Research

Biosynthesis Studies

The biosynthesis of nepetalactone involves several enzymatic processes facilitated by NEPS enzymes (Nepetalactone Synthases). Recent research identified NEPS1 as crucial for producing cis-trans-nepetalactone from precursor compounds. This discovery opens avenues for genetic engineering approaches aimed at enhancing production yields in microbial systems, potentially leading to sustainable manufacturing processes for this valuable compound .

Synthetic Biology Applications

In synthetic biology, engineered yeast strains have been utilized to produce nepetalactone through semi-biosynthetic pathways. By incorporating NEPS1 into yeast metabolic pathways, researchers achieved significant increases in nepetalactone production levels. This method not only provides an eco-friendly alternative to traditional extraction methods but also allows for the modification of production parameters to optimize yield .

Data Summary and Case Studies

作用機序

Nepetalactone exerts its effects through various mechanisms:

Cat Attractant: Mimics feline pheromones, stimulating sensory neurons in cats and inducing playful behavior.

Insect Repellent: Acts on the olfactory receptors of insects, deterring them from approaching treated surfaces.

Antibacterial and Antifungal: Disrupts microbial cell membranes, leading to cell lysis and death.

類似化合物との比較

Nepetalactone is unique among iridoids due to its dual role as a cat attractant and insect repellent. Similar compounds include:

Actinidine: Another cat attractant found in valerian root.

Citronellal: A monoterpenoid with insect repellent properties.

Geraniol: A monoterpenoid alcohol with antimicrobial activities.

Nepetalactone’s unique combination of biological activities makes it a valuable compound for various applications in research and industry.

生物活性

Nepetalactone, particularly the cis-trans stereoisomer, is a bicyclic monoterpene primarily derived from plants in the Nepeta genus, including catnip (Nepeta cataria). This compound has garnered significant interest due to its unique biological activities, particularly its effects on felids and potential therapeutic applications. This article explores the biological activity of cis-trans-nepetalactone , delving into its mechanisms of action, enzymatic pathways, and relevant case studies.

Chemical Structure and Properties

Nepetalactone exists in four stereoisomeric forms: (cis,cis), (cis,trans), (trans,cis), and (trans,trans). The cis-trans form is characterized by specific spatial arrangements of its atoms that influence its biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 71 °C at 0.05 mmHg |

| Density | 1.0663 g/mL |

| Refractive Index | 1.4859 |

The biological effects of cis-trans-nepetalactone are primarily mediated through its interaction with olfactory receptors in felids. Upon exposure, it induces the secretion of β-endorphins , which activate μ-opioid receptors , functioning similarly to opioids like morphine. This mechanism accounts for the euphoric response observed in cats when they encounter catnip. Notably, administration of naloxone , an opioid antagonist, blocks these effects, confirming the opioid-like action of nepetalactones .

Enzymatic Pathways

The biosynthesis of cis-trans-nepetalactone involves several enzymes within the Nepeta species. The key enzymes include:

- Geraniol Synthase (GES) : Converts geranyl pyrophosphate into geraniol.

- Iridoid Synthase (ISY) : Catalyzes the formation of iridoid precursors.

- Nepetalactol-related Short-chain Dehydrogenases (NEPS) : These enzymes are critical for converting nepetalactols to nepetalactones.

Research indicates that NEPS2 is particularly effective in catalyzing the production of cis-trans-nepetalactol , which is subsequently oxidized to yield cis-trans-nepetalactone .

Study 1: Olfactory Response in Cats

A study conducted by researchers at the University of California demonstrated that exposure to cis-trans-nepetalactone resulted in increased playful behavior and rolling in cats. The behavioral changes were quantified using video analysis, showing a significant increase in activity levels compared to a control group not exposed to catnip .

Study 2: Potential Therapeutic Applications

Research published in Nature Communications explored the potential anti-inflammatory properties of nepetalactones. In vitro studies indicated that cis-trans-nepetalactone exhibited inhibitory effects on pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases .

Study 3: Enzymatic Engineering

A study aimed at engineering NEPS enzymes revealed that mutations could enhance the production efficiency of cis-trans-nepetalactone . By altering specific amino acids within NEPS2, researchers successfully increased yields significantly, paving the way for biotechnological applications in producing this compound for commercial use .

特性

IUPAC Name |

(4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKZHVNKFOXMND-NBEYISGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075198 | |

| Record name | Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21651-62-7 | |

| Record name | 4aα,7α,7aα-Nepetalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21651-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepetalactone cis-trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021651627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPETALACTONE, (+)-(4AS,7S,7AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM7PE24UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。